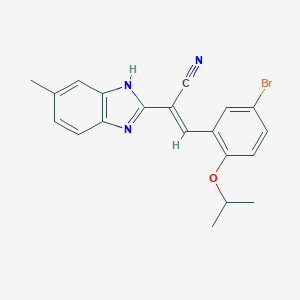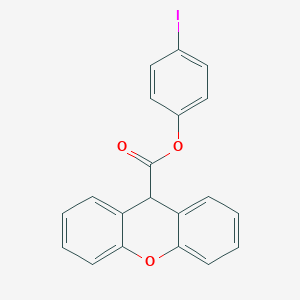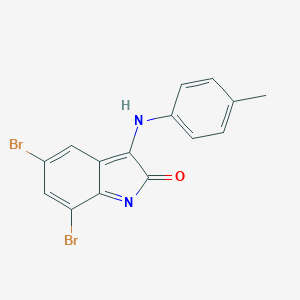
(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological and pharmacological properties Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical reactivity and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an alcoholic solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
作用机制
The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. It can also induce apoptosis in cancer cells by disrupting cellular signaling pathways and causing oxidative stress.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its broad spectrum of biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and anticancer effects.
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one stands out due to the presence of both dimethoxyphenyl and thienyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C15H14O3S |
|---|---|
分子量 |
274.3g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H14O3S/c1-17-13-8-6-11(10-14(13)18-2)5-7-12(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ |
InChI 键 |
FLHBTIDYDRABCO-FNORWQNLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B388158.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388160.png)

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388162.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388164.png)
![(2Z)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388167.png)

![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388170.png)
![1-{[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-4-piperidinecarboxamide](/img/structure/B388175.png)

![6-(4-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388177.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388178.png)
![2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B388181.png)
![3-[4-(benzyloxy)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B388182.png)
